molecular formula C10H11BrFNO B1444856 3-bromo-5-fluoro-N-propylbenzamide CAS No. 1329280-50-3

3-bromo-5-fluoro-N-propylbenzamide

Cat. No.: B1444856
CAS No.: 1329280-50-3
M. Wt: 260.1 g/mol
InChI Key: FHCGRTFMUIQTPR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively, and a propyl group attached to the nitrogen atom of the amide group

Properties

IUPAC Name

3-bromo-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGRTFMUIQTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-N-propylbenzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.

    N-Propylation: The intermediate product is then subjected to N-propylation, where a propyl group is introduced to the nitrogen atom of the amide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce carboxylic acids and amines.

Scientific Research Applications

3-Bromo-5-fluoro-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the propyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Bromo-4-fluoro-N-propylbenzamide: Similar structure but with the fluorine atom at the 4th position.

    3-Bromo-N-propylbenzamide: Lacks the fluorine atom.

    5-Fluoro-N-propylbenzamide: Lacks the bromine atom.

Uniqueness: 3-Bromo-5-fluoro-N-propylbenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

3-Bromo-5-fluoro-N-propylbenzamide is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11BrFNO and is characterized by the following structural features:

  • Bromine and Fluorine Substituents : Located at the 3rd and 5th positions on the benzene ring, these halogens can influence the compound's reactivity and biological interactions.
  • Propyl Group : Attached to the nitrogen atom of the amide group, this enhances lipophilicity, potentially affecting its permeability through biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like CYP1A2, which is relevant for drug metabolism.
  • Protein-Ligand Interactions : It can bind to protein targets, influencing various signaling pathways. The presence of bromine and fluorine increases binding affinity due to enhanced electron-withdrawing properties.

Antiviral Properties

Recent studies have explored the antiviral potential of benzamide derivatives, including this compound. Research indicates that similar compounds can significantly reduce viral loads in chronic hepatitis B virus (HBV) infections by promoting the formation of empty capsids through interaction with HBV core proteins . This suggests that this compound could be further investigated for its antiviral properties.

Anticancer Activity

The compound's structural analogs have been studied for their anticancer effects. For example, benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in signaling pathways that regulate cell growth . The unique substitution pattern of this compound may confer similar properties, making it a candidate for further investigation in cancer therapy.

Case Study 1: Enzyme Inhibition

A study focusing on benzamide derivatives demonstrated that modifications at specific positions on the benzene ring could enhance enzyme inhibition. The compounds were tested against various cytochrome P450 enzymes, revealing that certain substitutions led to significant inhibition rates . This finding suggests that this compound might exhibit comparable or enhanced inhibitory effects.

Case Study 2: Antiviral Activity Against HBV

In a study aimed at developing novel antiviral agents against HBV, researchers identified several benzamide derivatives that effectively reduced cytoplasmic HBV DNA levels. These compounds were found to interact specifically with HBV core proteins, inhibiting nucleocapsid assembly . Given its structural similarities, this compound warrants exploration in this context.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-4-fluoro-N-propylbenzamide Fluorine at position 4Similar enzyme inhibition potential
3-Bromo-N-propylbenzamide Lacks fluorineReduced biological activity
5-Fluoro-N-propylbenzamide Lacks bromineDifferent mechanism of action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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